1-(4-Bromo-phenyl)-hexane-1,6-diol
Description
1-(4-Bromo-phenyl)-hexane-1,6-diol is a brominated derivative of hexane-1,6-diol (C₆H₁₄O₂), featuring a 4-bromophenyl substituent at the first carbon of the hexane backbone. This structural modification introduces unique electronic and steric properties compared to its parent compound. Hexane-1,6-diol itself is a linear diol with hydroxyl groups at both termini, widely used in polymer synthesis (e.g., polyesters, polycarbonates, and polyurethanes) due to its flexibility and bifunctional reactivity .
Key properties of hexane-1,6-diol (for baseline comparison):
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)hexane-1,6-diol |
InChI |
InChI=1S/C12H17BrO2/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8,12,14-15H,1-4,9H2 |
InChI Key |
SVFAORKVVKCQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCCO)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexane-1,6-diol vs. 1-(4-Bromo-phenyl)-hexane-1,6-diol
Key Differences :
Comparison with Butane-1,4-diol (C₄H₁₀O₂)
Butane-1,4-diol is a shorter-chain diol used in polybutylene succinate (PBS), a biodegradable polyester.
Impact of Bromophenyl Substitution :
this compound would further differ from butane-1,4-diol in terms of solubility and compatibility with hydrophobic matrices due to its aromatic substituent.
Comparison with Polycarbonate Diols (e.g., Diphenyl Carbonate Copolymers)
Hexane-1,6-diol is copolymerized with diphenyl carbonate to form polycarbonate diols (PCDLs) with high thermal stability .
Functional Advantages :
- Brominated derivatives could enhance flame retardancy in polyurethane foams or coatings, though at the cost of increased toxicity .
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